molecular formula C6H9NO3 B052474 4-(Hydroxymethyl)piperidine-2,6-dione CAS No. 171522-80-8

4-(Hydroxymethyl)piperidine-2,6-dione

Cat. No. B052474
M. Wt: 143.14 g/mol
InChI Key: FBYKLIZNEGSFMD-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)piperidine-2,6-dione is a compound that falls under the category of piperidine-2,6-diones . Piperidine-2,6-diones are privileged heterocyclic scaffolds that are frequently found in numerous drugs . They serve as valuable and versatile synthetic intermediates in organic synthesis .


Synthesis Analysis

A simple and efficient method for the synthesis of piperidine-2,6-dione from abundant acetates and acrylamides using potassium tert-butoxide as a promoter has been reported . This process involves Michael addition and intramolecular nucleophilic substitution processes . This robust protocol could be performed under solvent-free conditions with excellent functional group tolerance, providing a wide range of piperidine-2,6-diones in good yields .


Molecular Structure Analysis

The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .


Chemical Reactions Analysis

Piperidine-2,6-diones are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Future Directions

Piperidine-2,6-diones are privileged heterocyclic scaffolds that are frequently found in numerous drugs . They are the core backbone of the CRBN ligand in the design of PROTAC drugs . Moreover, they serve as valuable and versatile synthetic intermediates in organic synthesis . Therefore, the synthesis of piperidine-2,6-diones has received considerable attention . The future directions of this compound could involve its use in the synthesis of new drugs and further exploration of its properties and applications.

properties

IUPAC Name

4-(hydroxymethyl)piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-3-4-1-5(9)7-6(10)2-4/h4,8H,1-3H2,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYKLIZNEGSFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)piperidine-2,6-dione

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